REACTION_CXSMILES
|
Cl.[C:2]([C:5]1[CH:29]=[CH:28][C:8]([O:9][CH:10]([C:22](=[O:27])[C:23]([CH3:26])([CH3:25])[CH3:24])[C:11]([NH:13][C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:15]=2[Cl:21])=[O:12])=[CH:7][CH:6]=1)([OH:4])=[O:3].[CH3:30]O>>[C:2]([C:5]1[CH:6]=[CH:7][C:8]([O:9][CH:10]([C:22](=[O:27])[C:23]([CH3:24])([CH3:25])[CH3:26])[C:11]([NH:13][C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:15]=2[Cl:21])=[O:12])=[CH:28][CH:29]=1)([O:4][CH3:30])=[O:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=C(OC(C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(C(C)(C)C)=O)C=C1
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hrs during which complete solution
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
the solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with fresh methanol
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1=CC=C(OC(C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(C(C)(C)C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |